N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
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Overview
Description
N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C22H34N4O2 and its molecular weight is 386.54. The purity is usually 95%.
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Scientific Research Applications
Alpha Adrenoceptor Agonists : Cyclohexylamino oxazoline derivatives, similar in structure to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been identified as potent alpha(2) adrenoceptor agonists. Specific compounds in this category have demonstrated selectivity for alpha(2c) adrenoceptors, suggesting potential applications in cardiovascular and neurophysiological research (Wong et al., 2000).
Binding Mechanisms in Cardiovascular Diseases : N-Phenylpiperazine derivatives, closely related to the compound , are used clinically for diseases related to the cardiovascular system. Studies have explored the binding mechanism of these derivatives to alpha1A-adrenoceptor, providing insights into how they mediate signal pathways in cardiovascular diseases. This research is significant for the development of therapeutic agents (Zhao et al., 2015).
σ1 Receptor Ligands and Pain Treatment : Compounds structurally similar to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been explored as σ1 receptor ligands with potential therapeutic applications in treating chronic pain. These derivatives have shown antinociceptive and anti-allodynic effects in animal models without causing sedation or impairing locomotor responses (Romeo et al., 2021).
Anticonvulsant Activity : Derivatives of 1-(4-phenylpiperazin-1-yl)- have been synthesized and studied for their anticonvulsant activity. These compounds, sharing a similar moiety with N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have demonstrated broad-spectrum anticonvulsant activity in preclinical models, highlighting their potential as antiepileptic drugs (Kamiński et al., 2015).
Uroselective Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines have been identified as alpha 1-adrenoceptor subtype-selective antagonists, with potential applications in treating conditions related to the human lower urinary tract. This research could be significant for the development of uroselective therapeutic agents (Elworthy et al., 1997).
Role in Programmed Cell Death : Compounds like N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, which are structurally related to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been studied for their role in inducing programmed cell death (PCD) in certain cell types. This research is significant for understanding the mechanisms of antitumor agents and could be relevant in cancer research (Ha et al., 1997).
σ Receptor Ligands with Agonist Activity : Research on 1-cyclohexylpiperazine derivatives has revealed their high affinity for the σ2 receptor and potential agonist activity. These studies are crucial for understanding the structure-affinity relationship and developing ligands for therapeutic applications, particularly in neurology and psychiatry (Berardi et al., 2004).
Amide Bond Dissociation in Protonated Peptides : Research involving the structures of N-terminal ionic and neutral fragments from the break-up of the amide bond in protonated peptides provides valuable insights into peptide and protein chemistry, which is fundamental in various biochemical processes (Nold et al., 1997).
Antiepileptic Activity of Novel Compounds : The synthesis and study of compounds related to N1-cycloheptyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been explored for their antiepileptic activity. These compounds have been tested in various seizure models, contributing to the development of new anticonvulsant drugs (Rajak et al., 2013).
Effects on Glucose Utilization : The effects of certain antagonists, such as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) and others, on cerebral glucose utilization, have been examined. This research is important in understanding the metabolic processes in the brain and could have implications for neurological conditions (Nehls et al., 1988).
Mechanism of Action
Target of Action
The primary targets of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and cognition .
Mode of Action
N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The action of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide affects the cholinergic pathway. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to enhanced stimulation of cholinergic receptors, which can have downstream effects on various cognitive processes .
Pharmacokinetics
Similar compounds have been shown to possess appropriate properties in terms of adme and toxicity, suggesting that n’-cycloheptyl-n-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide may also have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide’s action primarily involve enhanced cholinergic transmission. By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, leading to improved cognitive function .
Biochemical Analysis
Biochemical Properties
It is known that phenylpiperazine derivatives have been evaluated for their binding affinity for α1-adrenoceptors (ARs) and for their antiarrhythmic and antihypertensive activities
Cellular Effects
Some phenylpiperazine derivatives have been found to exhibit anti-inflammatory activities
Molecular Mechanism
It is known that phenylpiperazine derivatives can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis
Dosage Effects in Animal Models
The effects of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide vary with different dosages in animal models. For instance, some phenylpiperazine derivatives have shown anti-inflammatory activities in carrageenan-induced rat paw edema model in vivo
Properties
IUPAC Name |
N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c27-21(22(28)24-19-9-4-1-2-5-10-19)23-13-8-14-25-15-17-26(18-16-25)20-11-6-3-7-12-20/h3,6-7,11-12,19H,1-2,4-5,8-10,13-18H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRDQMCZOJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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